6-bromo-2-(1-naphthylimino)-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-2-(1-naphthylimino)-2H-chromene-3-carboxamide is a complex organic compound with the molecular formula C20H13BrN2O2 and a molecular weight of 393.24
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(1-naphthylimino)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, followed by the formation of the iminochromene structure through a series of condensation reactions . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The process would also include purification steps such as recrystallization or chromatography to achieve high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(1-naphthylimino)-2H-chromene-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized naphthalene or chromene compounds.
Scientific Research Applications
6-bromo-2-(1-naphthylimino)-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-bromo-2-(1-naphthylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthol: A simpler compound with a similar brominated naphthalene structure.
2-Naphthol: Lacks the bromine atom and iminochromene structure but shares the naphthalene core.
6-Cyano-2-naphthol: Contains a cyano group instead of a bromine atom.
Uniqueness
6-bromo-2-(1-naphthylimino)-2H-chromene-3-carboxamide is unique due to its combination of a brominated naphthalene ring, an imino group, and a chromene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-naphthalen-1-yliminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2/c21-14-8-9-18-13(10-14)11-16(19(22)24)20(25-18)23-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAVMXQBVURDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC(=C4)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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